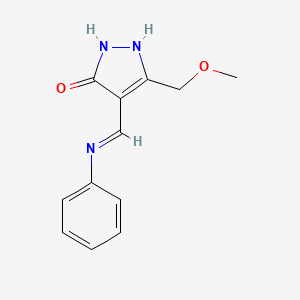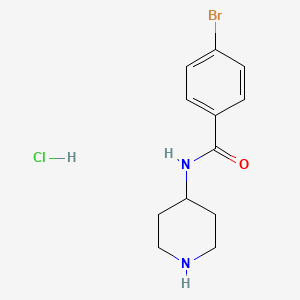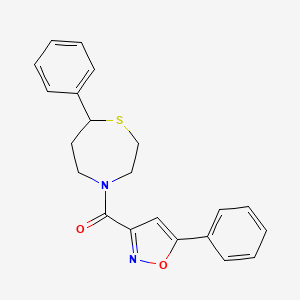
(7-Phenyl-1,4-thiazepan-4-yl)(5-phenylisoxazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Phenyl-1,4-thiazepan-4-yl)(5-phenylisoxazol-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields such as medicinal chemistry, drug discovery, and neuroscience research. The compound is a thiazepine derivative that exhibits unique biochemical and physiological effects, making it an attractive target for further investigation.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Thiazine derivatives have been recognized for their antibacterial properties. They can inhibit the growth of various bacterial strains, making them valuable in the development of new antibiotics. The specific structural features of (7-Phenyl-1,4-thiazepan-4-yl)(5-phenylisoxazol-3-yl)methanone could be explored for targeted action against resistant bacterial infections .
Antifungal Applications
Similar to their antibacterial uses, thiazine compounds also exhibit antifungal activity. This makes them useful in treating fungal infections, which are becoming increasingly problematic due to the rise of drug-resistant strains. Research into the antifungal mechanisms of this compound could lead to the development of novel antifungal therapies .
Anticancer Potential
Thiazine derivatives have shown promise as anticancer agents. They can interfere with the proliferation of cancer cells and induce apoptosis. The compound may be studied for its efficacy against specific types of cancer, potentially leading to new treatments for this devastating disease .
Anti-Inflammatory Properties
The anti-inflammatory properties of thiazine derivatives make them candidates for the treatment of chronic inflammatory diseases. By modulating inflammatory pathways, (7-Phenyl-1,4-thiazepan-4-yl)(5-phenylisoxazol-3-yl)methanone could be used to alleviate symptoms in conditions such as arthritis or asthma .
Analgesic Effects
Thiazine compounds are known to possess analgesic effects, which could be beneficial in pain management. Research into the analgesic properties of this compound could lead to the development of new pain-relieving medications, particularly for chronic pain conditions .
Antimalarial Activity
Thiazine derivatives have been explored for their antimalarial activity. Given the ongoing challenge of malaria and the emergence of drug-resistant strains of the parasite, the compound could be a part of new antimalarial drugs that offer an alternative to current treatments .
Antiviral Uses
The potential antiviral uses of thiazine derivatives are an area of interest, especially in the wake of global viral outbreaks. Studying how (7-Phenyl-1,4-thiazepan-4-yl)(5-phenylisoxazol-3-yl)methanone interacts with viral particles could lead to new antiviral medications .
Coordination Chemistry
Thiazine derivatives can act as multidentate ligands due to the presence of nitrogen and sulfur atoms. This property is useful in coordination chemistry to create new metal complexes with potential bioactivity. The compound could be used to synthesize novel complexes for various applications, including catalysis and materials science .
Eigenschaften
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c24-21(18-15-19(25-22-18)16-7-3-1-4-8-16)23-12-11-20(26-14-13-23)17-9-5-2-6-10-17/h1-10,15,20H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUXXGPODUYNHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

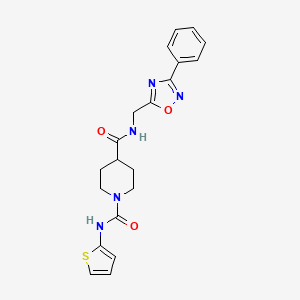
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2594002.png)
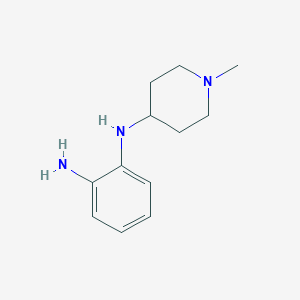
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594005.png)
![2-[4-(1,2,4-Triazol-4-yl)phenyl]ethanamine;dihydrochloride](/img/structure/B2594006.png)
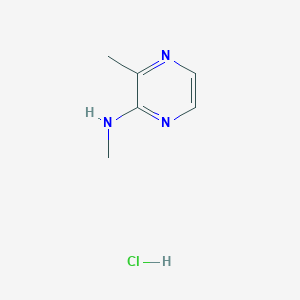
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-mesitylacetamide](/img/structure/B2594008.png)
![2-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2594009.png)
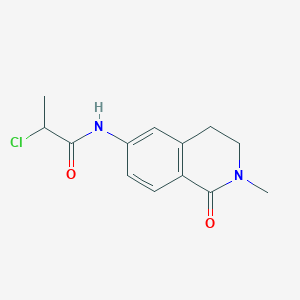
![N-(4-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2594012.png)
![2-[(2-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde](/img/structure/B2594016.png)
